molecular formula C43H50N4O6 B1215121 Vobtusine CAS No. 19772-79-3

Vobtusine

Cat. No.: B1215121
CAS No.: 19772-79-3
M. Wt: 718.9 g/mol
InChI Key: IIMPGJMHQMBXKL-OPDPKHDKSA-N
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Biochemical Analysis

Biochemical Properties

Vobtusine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme acetylcholinesterase, where it acts as an inhibitor. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. Additionally, this compound has been shown to interact with proteins involved in the apoptotic pathway, thereby influencing cell death mechanisms .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, this compound enhances synaptic transmission by inhibiting acetylcholinesterase, leading to prolonged action of acetylcholine. This can influence cell signaling pathways, particularly those involved in memory and learning. In cancer cells, this compound has been observed to induce apoptosis, thereby reducing cell proliferation. It also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine. This results in increased acetylcholine levels, enhancing cholinergic signaling. Additionally, this compound interacts with proteins in the apoptotic pathway, leading to the activation of caspases and subsequent cell death. These interactions highlight the dual role of this compound in modulating neurotransmission and inducing apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its inhibitory effect on acetylcholinesterase and its pro-apoptotic activity in cancer cells. Prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of acetylcholinesterase expression or activation of survival pathways in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound enhances cognitive function by increasing acetylcholine levels in the brain. At high doses, this compound can exhibit toxic effects, such as neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range maximizes the therapeutic benefits while minimizing adverse effects. These findings underscore the importance of dosage optimization in the therapeutic application of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound also affects the metabolism of acetylcholine by inhibiting acetylcholinesterase, thereby altering the balance of neurotransmitter levels in the brain .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound is distributed to various organelles, including the endoplasmic reticulum and mitochondria. This distribution is facilitated by binding proteins that recognize and transport this compound to its target sites .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other cytoplasmic proteins. It is also found in the mitochondria, where it influences apoptotic pathways. Post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound, directing it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vobtusine involves multiple steps, starting from simpler indole derivatives. The process typically includes cyclization, oxidation, and esterification reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the research or industrial setup.

Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from Voacanga species, particularly Voacanga africana . The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate this compound from other alkaloids present in the plant.

Chemical Reactions Analysis

Types of Reactions: Vobtusine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly at the indole nitrogen, can lead to the formation of new compounds with varied biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various alkylated or acylated compounds.

Properties

IUPAC Name

methyl (1R,1'R,7'S,11'R,12R,13'R,16S,17S,22R,24'R,25'S)-24'-hydroxy-19'-methoxyspiro[15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-17,15'-8-oxa-4,17-diazaheptacyclo[11.10.1.11,4.07,11.017,24.018,23.011,25]pentacosa-18(23),19,21-triene]-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H50N4O6/c1-50-30-9-5-7-28-32(30)47-24-38(20-25-21-39-13-18-52-31(39)10-15-45-17-12-42(28,36(39)45)43(25,47)49)23-46-16-11-41-27-6-3-4-8-29(27)44-33(41)26(34(48)51-2)22-40(35(41)46)14-19-53-37(38)40/h3-9,25,31,35-37,44,49H,10-24H2,1-2H3/t25-,31+,35+,36+,37+,38+,39-,40+,41+,42-,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMPGJMHQMBXKL-OPDPKHDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N3CC4(CC5C3(C26CCN7C6C8(C5)CCOC8CC7)O)CN9CCC12C9C3(C4OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1N3C[C@]4(C[C@H]5[C@]3([C@]26CCN7[C@H]6[C@@]8(C5)CCO[C@H]8CC7)O)CN9CC[C@@]12[C@@H]9[C@@]3([C@H]4OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H50N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19772-79-3
Record name Methyl (2S,2aS,3′aR,4′aR,5aR,12bR,12′bR,12′cR,15aR,15′aS,17′aS)-2′,3′,4,4′a,5,6,8,12′c,13,13′,14,14′,17′,17′a-tetradecahydro-12′c-hydroxy-9′-methoxyspiro[1H,15aH-furo[2′,3′:7,8]indolizino[8,1-cd]carbazole-2(2aH),6′(7′H)-[4H,5H,15aH,16H]furo[2′,3′:7,8]indolizino[8,1-cd]pyrido[1,2,3-lm]carbazole]-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19772-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vobtusine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019772793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vobtusine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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